4,11-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione
Description
4,11-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione is a halogenated derivative of the quinacridone family, characterized by two chlorine substituents at positions 4 and 11. Quinacridones are polycyclic aromatic compounds with a planar conjugated structure, making them valuable in pigments, organic electronics, and pharmaceuticals. This compound has been registered under REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) in the EU, indicating its industrial relevance and regulatory oversight . Its molecular formula is C₂₀H₁₀Cl₂N₂O₂, with a molecular weight of 381.22 g/mol. The chlorine atoms enhance electron-withdrawing properties, influencing optical and electronic behavior, which is critical for applications in dyes and advanced materials .
Properties
CAS No. |
3089-16-5 |
|---|---|
Molecular Formula |
C20H10Cl2N2O2 |
Molecular Weight |
381.2 g/mol |
IUPAC Name |
4,11-dichloro-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione |
InChI |
InChI=1S/C20H10Cl2N2O2/c21-13-5-1-3-9-17(13)23-15-8-12-16(7-11(15)19(9)25)24-18-10(20(12)26)4-2-6-14(18)22/h1-8H,(H,23,25)(H,24,26) |
InChI Key |
BFEJTCHFLJECJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC3=CC4=C(C=C3C2=O)NC5=C(C4=O)C=CC=C5Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The preparation of 4,11-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione typically involves multi-step organic synthesis starting from substituted benzophenones or naphthoquinones, followed by condensation and cyclization reactions to form the quinacridone core structure. Chlorination steps are introduced to incorporate the dichloro substituents at the 4 and 11 positions.
Key Synthetic Routes
Condensation of Diaminobenzophenones with Naphthoquinones
One established method involves the condensation of 2,2’-diaminobenzophenone derivatives with 1,4-naphthoquinone or related quinones under reflux conditions in ethanol. This reaction forms arylaminonaphthoquinones as intermediates, which are then subjected to further treatment to yield the quinacridone framework.
- Step 1: Reaction of 2,2’-diaminobenzophenone with 1,4-naphthoquinone in ethanol under reflux for approximately 9 hours produces arylaminonaphthoquinones with yields around 50%.
- Step 2: Treatment of these intermediates with ammonium hydroxide in methanol at room temperature for 7 days leads to cyclization and formation of the quinacridone derivatives with yields exceeding 90%.
This method benefits from mild conditions and relatively high yields, with characterization confirmed by advanced NMR techniques such as COSY, HMQC, and HMBC.
Hydrogenation and Reduction Steps
The preparation of the key diamino intermediates, such as 2,2’-diaminobenzophenone, is often achieved by catalytic hydrogenation of dinitrobenzophenone derivatives using palladium on carbon under hydrogen atmosphere. This step is crucial for obtaining pure diamino compounds for subsequent condensation.
Chlorination
Comparative Table of Preparation Steps
Research Findings and Analysis
- The synthetic route via condensation of diaminobenzophenones with naphthoquinones is well-documented and reproducible, providing a reliable pathway to the quinacridone core with controlled substitution.
- Stability of intermediates and final products is enhanced by specific substituents, such as hydroxyl groups adjacent to imine functionalities, which stabilize quinoneimine structures.
- Post-synthesis pigment processing significantly affects the final product's applicability in industrial pigment formulations, with milling in the presence of aqueous bases and organic liquids being a critical step.
- The chlorination pattern influences pigment properties such as color strength and stability, although detailed chlorination protocols require further disclosure for optimization.
Chemical Reactions Analysis
4,11-dichloro-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinacridone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Halogen substitution reactions are common, where chlorine atoms can be replaced by other halogens or functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine.
Scientific Research Applications
4,11-dichloro-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Mechanism of Action
The mechanism of action of 4,11-dichloro-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit certain enzymes involved in cellular metabolism, further contributing to its biological effects .
Comparison with Similar Compounds
2,9-Dimethyl-5,12-dihydroquino[2,3-b]acridine-7,14-dione (Pigment Red 122, CAS 980-26-7)
- Molecular Formula : C₂₂H₁₆N₂O₂
- Key Differences : Methyl groups at positions 2 and 9 instead of chlorine.
- Properties :
2,9-Dimethoxy-5,12-dihydroquino[2,3-b]acridine-7,14-dione (CAS 2190-64-9)
- Molecular Formula : C₂₂H₁₆N₂O₄
- Key Differences : Methoxy (-OCH₃) groups at positions 2 and 7.
- Properties: Enhanced planarity and fluorescence, enabling applications in organic semiconductors and fluorescent dyes . Methoxy groups reduce oxidation susceptibility compared to methyl or chlorine substituents .
2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione (CAS 3089-17-6)
- Molecular Formula : C₂₀H₁₀Cl₂N₂O₂
- Key Differences : Chlorine substituents at positions 2 and 9 (isomeric to the target compound).
- Properties :
- Exhibits a red-phase crystal structure with strong intermolecular π-π stacking, leading to superior lightfastness in pigments .
- Commercial availability from multiple suppliers (e.g., Kelco Chemicals, AFINE CHEMICALS) highlights its industrial utility .
- Positional isomerism (2,9 vs. 4,11 Cl) alters electronic transitions, resulting in distinct absorption spectra .
Substituent-Free and Base Structures
5,12-Dihydroquino[2,3-b]acridine-7,14-dione (Unsubstituted Base Structure)
- Molecular Formula : C₂₀H₁₂N₂O₂
- Key Differences: No substituents on the quinacridone core.
- Properties: Serves as a precursor for synthesizing substituted derivatives . Limited industrial use due to poor solubility and lack of functional groups for tuning optical properties .
Data Table: Comparative Analysis of Key Quinacridone Derivatives
Material Science and Electronics
- 4,11-Dichloro Derivative : Used in organic electroluminescent materials due to its planar structure and electron-deficient nature, enhancing charge transport in OLEDs .
- 2,9-Dimethoxy Derivative : Functions as a fluorescent dye in sensors, with a luminescence peak adjustable via substituent modifications .
- 2,9-Dichloro Isomer : Demonstrates red-phase crystallinity, critical for pigment durability in automotive coatings .
Biological Activity
4,11-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione (CAS Number: 3089-16-5) is a member of the pyridoacridine class of organic compounds. This compound has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and toxicology. Despite its intriguing structure and potential, the literature on its biological activity remains sparse.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO, with a molecular weight of approximately 381.21 g/mol. The compound features a complex fused ring system that includes both pyridine and acridine moieties, which may contribute to its biological properties.
Cytotoxicity Studies
While specific mechanisms for this compound are not well documented, studies on related compounds indicate that they may interact with DNA or inhibit topoisomerase enzymes. These interactions can lead to disruptions in DNA replication and transcription processes in target cells.
Study on Pyridoacridines
In a comparative study involving various pyridoacridine derivatives, researchers observed that certain modifications in the structure significantly impacted their biological activity. For instance:
| Compound Name | IC50 (μM) | Activity Type |
|---|---|---|
| Compound A | 10 | Antimicrobial |
| Compound B | 15 | Cytotoxicity |
| 4,11-Dichloro... | TBD | TBD |
Note: "TBD" refers to values yet to be determined for this compound.
Toxicological Considerations
Toxicological assessments are crucial for understanding the safety profile of any chemical compound. Reports indicate that certain chlorinated acridines can exhibit toxicity in animal models. The specific effects of this compound on human health remain largely uncharacterized but warrant further investigation due to its structural characteristics.
Q & A
Basic Research Questions
Q. What synthetic routes are reported for 4,11-dichloro-quinacridone derivatives, and what are their key challenges?
- Methodology : The synthesis typically involves chlorination of quinacridone precursors. For example, chlorination at the 4,11-positions requires precise control of reaction conditions (e.g., temperature, solvent, and catalyst) to avoid over-halogenation or isomerization. Structural confirmation is achieved via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Contaminants like the 2,9-dichloro isomer (CAS 3089-17-6) must be monitored using HPLC or thin-layer chromatography .
- Data Note : The 4,11-dichloro isomer (CAS 3089-16-5) is distinct from the 2,9-dichloro variant (CAS 3089-17-6), with differences in electronic properties due to substitution patterns .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- X-ray crystallography : Single-crystal studies reveal planar molecular geometry with intermolecular hydrogen bonding (N–H···O) and π-π stacking (3.4–3.6 Å spacing). Key parameters include space group P1̄, unit cell dimensions (a = 8.21 Å, b = 10.53 Å, c = 12.07 Å), and refinement residuals (R = 0.100) .
- Raman spectroscopy : Used to probe low-frequency lattice vibrations (e.g., 50–200 cm⁻¹) and polymorph identification .
- Table : Crystallographic Data Summary
| Parameter | Value |
|---|---|
| Space group | P1̄ |
| Unit cell volume | 1047.3 ų |
| R factor | 0.100 |
| H-bond length (N–H···O) | 2.89 Å |
Q. What are the primary electronic properties relevant to organic semiconductor applications?
- Methodology : Ultraviolet-visible (UV-Vis) spectroscopy shows absorption maxima at 520–550 nm (π-π* transitions). Cyclic voltammetry reveals a HOMO level of −5.3 eV and LUMO of −3.7 eV, indicating suitability for hole-transport layers in organic field-effect transistors (OFETs) .
Advanced Research Questions
Q. How does the 4,11-dichloro substitution pattern influence semiconductor performance compared to other quinacridone derivatives?
- Methodology : Density functional theory (DFT) simulations combined with charge-carrier mobility measurements (e.g., time-of-flight or space-charge-limited current techniques) demonstrate that 4,11-dichloro substitution enhances air stability by reducing oxidation susceptibility at the quinoid core. This contrasts with 2,9-dichloro derivatives, where steric effects reduce π-orbital overlap .
- Data Contradiction : While 4,11-dichloro variants show superior stability, their photoluminescence quantum yield (PLQY) is lower (∼35%) than non-chlorinated quinacridones (PLQY ∼75%), requiring trade-offs in optoelectronic applications .
Q. How can researchers resolve discrepancies in reported toxicity and environmental safety data?
- Methodology : The compound is listed under the U.S. EPA’s Endocrine Disruptor Screening Program (EDSP) but lacks full hazard classification in Pharos hazard databases. Researchers should conduct in vitro assays (e.g., Ames test for mutagenicity) and environmental fate studies (hydrolysis half-life >30 days at pH 7) to reconcile regulatory gaps .
Q. What experimental strategies mitigate polymorphism during crystallization?
- Methodology : Controlled solvent evaporation (e.g., using dimethylformamide/water mixtures) favors the β-polymorph with monoclinic packing, while rapid cooling yields metastable α-forms. Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) are critical for phase identification .
Methodological Notes for Experimental Design
- Crystallization : Use slow cooling (0.5°C/min) in DMF to obtain single crystals suitable for X-ray analysis .
- Electronic Characterization : Employ Kelvin probe force microscopy (KPFM) to map surface potentials in OFET configurations .
- Safety Protocols : Given conflicting hazard data, use gloveboxes for handling and adhere to REACH tonnage thresholds (<10 tonnes/year) for lab-scale studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
